

# Raltegravir Potassium: Key Chemical & Physical Properties

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## Compound Focus: Raltegravir Potassium

CAS No.: 871038-72-1

Cat. No.: S548945

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The table below summarizes the fundamental identifiers and properties of **Raltegravir Potassium** from technical databases [1] [2] [3].

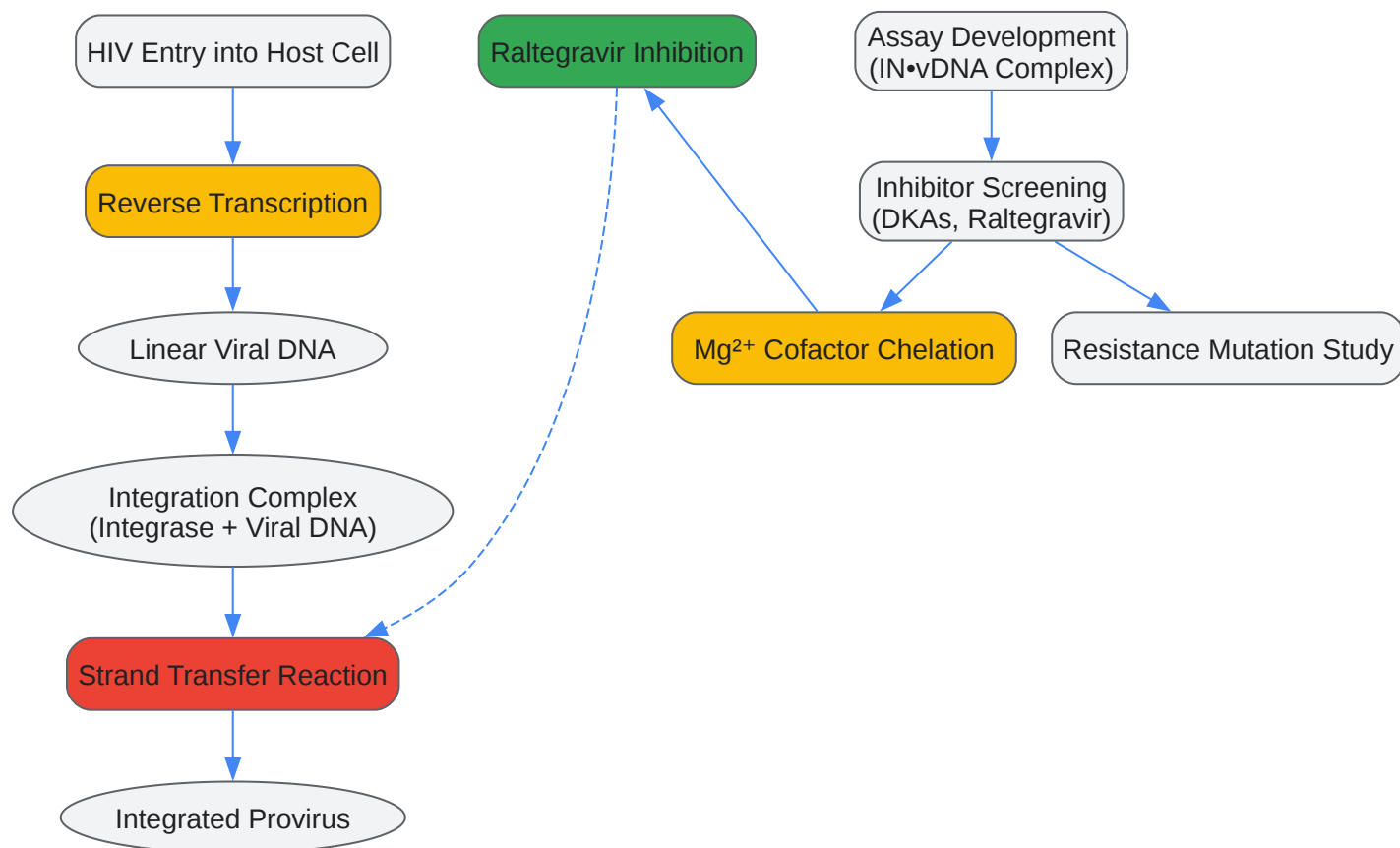
Property	Details
CAS Number	871038-72-1 (potassium salt); 518048-05-0 (free acid) [1] [2] [3].
Molecular Formula	$C_{20}H_{20}FK N_6O_5$ [1] [2].
Molecular Weight	482.51 g/mol [1] [2].
IUPAC Name	potassium 4-[[[(4-fluorophenyl)methyl]carbamoyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate [2].
Appearance	White to off-white solid powder [1].
Melting Point	282°C [1].
Solubility	>25 mg/mL in Water; 5 mg/mL in DMSO [1].

## Pharmacological Profile & Mechanism of Action

The table below outlines the core mechanistic and pharmacokinetic properties of Raltegravir [4] [5].

Property	Description
Drug Class	HIV Integrase Strand Transfer Inhibitor (INSTI) [4] [5].
Mechanism of Action	Inhibits the viral enzyme integrase, preventing the insertion of HIV DNA into the human genome. It specifically blocks the strand transfer step of integration [4] [5].
Target	HIV-1 Gag-Pol polyprotein [5].
Protein Binding	~83% [5].
Metabolism	Primarily metabolized by glucuronidation via UGT1A1 [5].
Route of Elimination	Feces and urine [5].
Half-life	Approximately 9 hours [5].

The following diagram illustrates the established mechanism of action of Raltegravir and the key experimental workflow used in its development, based on the search results [4].



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*Raltegravir inhibits HIV integrase, blocking viral DNA insertion into host DNA [4].*

## Insights into Experimental Protocols

While a direct protocol for hydration number determination is unavailable, the search results highlight critical methodological considerations relevant to solid-state characterization:

- **Cationic Cofactor Role:** The mechanism of Raltegravir involves chelating the **Mg<sup>2+</sup>** cation within the integrase active site [4]. This underscores the importance of understanding metal-ligand interactions, which can be analogous to studying the drug's solid-state interactions with water molecules.

- **Solubility & Crystallization:** Patents describe various solvents and conditions for the synthesis and crystallization of Raltegravir, including dichloromethane, acetonitrile, toluene, N,N-Dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [6]. The choice of solvent system is crucial for obtaining different crystalline forms, including hydrates.

## A Path Forward for Hydration Analysis

Since the specific hydration data is not found, here are suggested approaches to obtain this information:

- **Search Patent Literature in Depth:** The patent for the preparation of Raltegravir [6] is the most likely source to contain solid-state characterization details. A focused review of this and related patents may yield information on crystalline forms.
- **Employ Experimental Techniques:** The hydration number is typically determined using methods like:
  - **Thermogravimetric Analysis (TGA)** to measure weight loss upon dehydration.
  - **Karl Fischer Titration** to quantify water content.
  - **X-ray Powder Diffraction (XRPD)** to identify unique patterns of hydrated crystalline phases.
  - **Dynamic Vapor Sorption (DVS)** to study moisture uptake and stability.

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